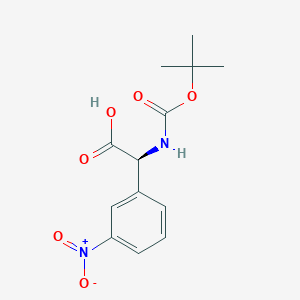

(S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid

説明

(S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a meta-nitro-substituted phenyl ring. The Boc group is widely used in peptide synthesis for its stability under basic conditions and selective deprotection under acidic conditions . Its stereochemistry (S-configuration) is critical for enantioselective applications, such as enzyme inhibition or asymmetric catalysis.

特性

分子式 |

C13H16N2O6 |

|---|---|

分子量 |

296.28 g/mol |

IUPAC名 |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-nitrophenyl)acetic acid |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-5-4-6-9(7-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 |

InChIキー |

WBRGHOVFXZNGFI-JTQLQIEISA-N |

異性体SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

正規SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.

Nitration: The aromatic ring is nitrated using a nitrating agent like nitric acid or a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products

Oxidation: Nitro derivatives of the aromatic ring.

Reduction: Amino derivatives of the aromatic ring.

Substitution: Deprotected amino acids ready for further functionalization.

科学的研究の応用

(S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid is widely used in scientific research due to its versatility:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a building block in drug design and development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid involves its interaction with various molecular targets. The Boc group protects the amino group during reactions, preventing unwanted side reactions. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

類似化合物との比較

Structural and Electronic Variations

The following compounds share the Boc-protected amino acid core but differ in substituents, stereochemistry, or functional groups:

Table 1: Key Structural and Physical Properties

Functional Group and Protection Strategy Comparisons

- Boc vs. Cbz Protection: The target compound’s Boc group offers acid-labile deprotection (e.g., with trifluoroacetic acid), whereas Cbz (compound 148) requires hydrogenolysis (H₂/Pd). Boc is preferred in multi-step syntheses due to orthogonal protection compatibility, while Cbz is less stable under basic conditions .

- Substituent Effects: Nitro vs. Halogen vs. Nitro: Bromine (compound in ) provides modest −I effects but lacks resonance withdrawal, leading to reduced acidity compared to the nitro group.

Physicochemical Properties

- Solubility and Lipophilicity :

The adamantane derivative () exhibits higher lipophilicity (logP ~3.5 predicted) due to its bulky hydrocarbon substituent, whereas the 3-thiophenyl analog () may have improved aqueous solubility from sulfur’s polarity. - Acidity (pKa): The target compound’s nitro group lowers the pKa of the α-amino group (~3.14 predicted ), enhancing its stability under acidic conditions compared to non-electron-withdrawing analogs.

生物活性

(S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid, often referred to as Boc-3-nitro-L-phenylalanine, is a chiral compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : C13H16N2O6

- Molecular Weight : 296.28 g/mol

- IUPAC Name : (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-nitrophenyl)acetic acid

- CAS Number : 185146-84-3

The biological activity of (S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid is primarily attributed to its structural components:

- Boc Group : The tert-butoxycarbonyl group protects the amino functionality, allowing selective reactions during synthetic processes.

- Nitrophenyl Group : This moiety can participate in electron transfer reactions, enhancing the compound's reactivity with biological targets.

Biological Applications

- Enzyme Interaction Studies : The compound is used to investigate enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

- Drug Development : As a building block in drug synthesis, it has potential applications in developing therapeutic agents targeting various diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Experimental Data

-

Cytotoxicity Assays :

- In vitro studies have shown that certain derivatives of (S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid exhibit significant cytotoxicity against various cancer cell lines.

- For instance, a derivative demonstrated an IC50 value of 0.23 µM against the HEL leukemia cell line, indicating strong anticancer properties .

Compound Cell Line IC50 (µM) 3f HEL 0.23 1c HEL 0.631 1i K562 0.392 - Mechanistic Studies :

- Antibacterial Activity :

Comparative Analysis

To understand the uniqueness of (S)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid | Enantiomer with opposite stereochemistry | Varies in activity |

| (S)-2-Amino-2-(3-nitrophenyl)acetic acid | Lacks Boc protecting group | Lower stability |

| (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid | Nitro group at different position | Potentially different activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。